![molecular formula C12H21NO3 B2912454 (3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 912563-45-2](/img/structure/B2912454.png)
(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Overview
Description
(3aR,5r,6aS)-Tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound containing a cyclopenta[c]pyrrole ring system, a tert-butyl group, and a hydroxyhexahydro group. It is a derivative of the cyclopenta[c]pyrrole family, which is a class of organic molecules with unique properties. This compound has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
(3aR,5r,6aS)-Tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, this compound has been studied for its potential as an antibacterial agent and as an inhibitor of cytochrome P450 enzymes. In organic synthesis, this compound has been studied for its potential to act as a catalyst in the synthesis of other compounds. In material science, this compound has been studied for its potential applications in the fabrication of nanomaterials.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various subunits of the proteasome, a protein complex that degrades unneeded or damaged proteins by proteolysis .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and function of the target proteins .
Biochemical Pathways
Given its potential interaction with the proteasome, it could influence protein degradation pathways, thereby affecting various cellular processes .
Result of Action
If it does interact with the proteasome as suggested, it could potentially influence protein turnover in cells, affecting cellular homeostasis and function .
Advantages and Limitations for Lab Experiments
The advantages of using (3aR,5r,6aS)-Tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in laboratory experiments include its high yield in the synthesis process, its low toxicity, and its ability to bind to certain proteins and enzymes in the body. The disadvantages of using this compound in laboratory experiments include its relatively high cost, its complex synthesis process, and its lack of understanding of the mechanism of action.
Future Directions
The future directions for (3aR,5r,6aS)-Tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate include further research into its mechanism of action, its potential applications in medicinal chemistry and organic synthesis, and its potential applications in material science. Additionally, further research could be conducted into its potential as an antibacterial agent and its potential to inhibit the activity of cytochrome P450 enzymes. Finally, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments.
Synthesis Methods
(3aR,5r,6aS)-Tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is synthesized through a three-step process. The first step involves the reaction of cyclopenta[c]pyrrole with a tert-butyl group in the presence of a base. The second step involves the reaction of the tert-butyl group with a hydroxyhexahydro group in the presence of a base. The third step involves the reaction of the hydroxyhexahydro group with carboxylic acid in the presence of an acid. This process yields the desired compound in high yield.
properties
IUPAC Name |
tert-butyl (3aS,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDQRACXWWEPDZ-ULKQDVFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
CAS RN |
912563-45-2 |
Source
|
Record name | rac-tert-butyl (3aR,5R,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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